molecular formula C10H11ClN2O2 B5037533 N-(3-chlorophenyl)-N'-ethylethanediamide

N-(3-chlorophenyl)-N'-ethylethanediamide

Cat. No. B5037533
M. Wt: 226.66 g/mol
InChI Key: RTHFAECSGSRRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(3-chlorophenethyl)-4-nitrobenzamide” was achieved through the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . Another example is the synthesis of piperazine derivatives, which involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of “N-(3-chlorophenyl)-N’-ethylethanediamide” can be inferred from its name and similar compounds. For instance, “Nicotinamide, N-(3-chlorophenyl)-” has a molecular formula of C12H9ClN2O and a molecular weight of 232.666 . Another compound, “1-(3-Chlorophenyl)piperazine” has a molecular formula of C10H13ClN2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-chlorophenyl)-N’-ethylethanediamide” can be inferred from similar compounds. For instance, “Nicotinamide, N-(3-chlorophenyl)-” has a molecular weight of 232.666 . Another compound, “1-(3-Chlorophenyl)piperazine”, has a density of 1.19 - 1.195 g/ml .

properties

IUPAC Name

N'-(3-chlorophenyl)-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-2-12-9(14)10(15)13-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHFAECSGSRRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N'-ethylethanediamide

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